Epi-dihydrophaseic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

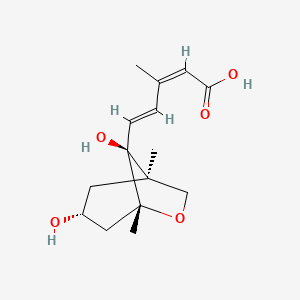

Epi-dihydrophaseic acid is a cyclic ether that is phaseic acid in which the keto group has been reduced to the corresponding alcohol such that the two hydroxy groups are on the same side of the 6-membered ring. It is a cyclic ether, a tertiary alcohol, a secondary alcohol, a 6-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a phaseic acid.

科学研究应用

Role in Plant Hormone Regulation

Epi-dihydrophaseic acid is primarily recognized for its involvement in the metabolism of abscisic acid (ABA), a crucial plant hormone that regulates various physiological processes including seed germination and stress responses.

- Metabolic Pathway : Research indicates that this compound is a downstream catabolite of neophaseic acid (neoPA) in the ABA 9′-hydroxylation pathway. The enzyme neoPA reductase 1 (NeoPAR1) converts neoPA into this compound, influencing ABA homeostasis and seed germination dynamics in Arabidopsis thaliana .

- Seed Germination : Studies demonstrate that the accumulation of this compound correlates with altered seed germination rates. For instance, NeoPAR1 knockdown mutants exhibit accelerated germination, while overexpression leads to delayed germination due to increased levels of both ABA and this compound . This suggests a feedback mechanism where this compound may inhibit ABA catabolism, thereby modulating ABA levels during critical developmental stages.

Therapeutic Potential in Obesity Treatment

Recent investigations have highlighted the potential of dihydrophaseic acid glucosides derived from plants like Carthamus tinctorius (safflower) in combating obesity. This compound plays a role in these studies:

- Anti-Adipogenic Effects : Isolated compounds containing dihydrophaseic acid glucosides have been shown to inhibit adipocyte differentiation and lipid accumulation in 3T3-L1 preadipocytes. Specifically, one glucoside demonstrated significant reductions in the expression of adipogenic genes such as Fabp4 and Adipsin, indicating its potential as a therapeutic agent for obesity management .

- Mechanism of Action : The anti-adipogenic activity is attributed to the compound's ability to interfere with lipid droplet formation during adipocyte differentiation. This suggests that compounds related to this compound could be developed into functional food ingredients or supplements aimed at weight management .

Analytical Applications

This compound has also been utilized in analytical chemistry for quantifying metabolites in various matrices:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : The compound has been employed as an internal standard in LC-MS methods for analyzing complex mixtures, including wine samples where it was detected alongside other metabolites at varying concentrations . Such analytical applications are crucial for understanding metabolic pathways and compound interactions within biological systems.

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Plant Hormone Regulation | Involved in ABA metabolism; affects seed germination via feedback inhibition on ABA catabolism. |

| Obesity Treatment | Exhibits anti-adipogenic effects; reduces lipid accumulation and expression of adipogenic genes. |

| Analytical Chemistry | Used as an internal standard in LC-MS methods; aids in quantifying metabolites in complex samples. |

化学反应分析

Formation via Reduction of Phaseic Acid

Epi-DPA is synthesized through the stereoselective reduction of phaseic acid (PA), a key ABA catabolite. This reaction occurs under controlled conditions:

-

Reagents : Sodium borohydride (NaBH₄) in methanol/water mixtures .

-

Mechanism : Reduction of the 4′-keto group in PA yields epi-DPA as a minor product alongside dihydrophaseic acid (DPA), depending on reaction conditions .

| Parameter | DPA Formation | epi-DPA Formation |

|---|---|---|

| Yield | ~50% | ~30% |

| Stereochemistry | 4′-S configuration | 4′-R configuration |

| Reference |

Isomerization Under Alkaline Conditions

Epi-DPA undergoes pH-dependent isomerization , favoring equilibration with DPA in aqueous solutions:

Key Findings :

-

Isomerization accelerates in alkaline media due to deprotonation at the 4′-hydroxy group .

-

Thermodynamic stability favors DPA over epi-DPA (ΔG = 2.3 kcal/mol) .

Conjugation Reactions

Epi-DPA participates in glucosylation and methylation to form conjugated metabolites:

Glucosylation

Methylation

| Reaction Type | Reagent/Conditions | Application | Reference |

|---|---|---|---|

| Glucosylation | UDP-glucose, pH 7.0 | Metabolic detoxification | |

| Methylation | CH₂N₂ in diethyl ether | Analytical derivatization |

Stability in Aqueous Solutions

Epi-DPA demonstrates limited stability in aqueous environments:

Factors Influencing Stability :

-

pH : Degradation accelerates under acidic (pH < 4) or alkaline (pH > 9) conditions .

-

Temperature : Higher temperatures (≥40°C) reduce stability by 50% within 12 hours .

Analytical Characterization

Advanced techniques elucidate epi-DPA’s structure and reactivity:

Spectroscopic Data

Chromatographic Behavior

常见问题

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Epi-dihydrophaseic acid in plant extracts?

Methodological Answer: Utilize high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Validate the method using internal standards (e.g., deuterated analogs) to account for matrix effects. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential, particularly for distinguishing stereoisomers like this compound from its analogs .

Q. How can researchers optimize extraction protocols for this compound to minimize degradation?

Methodological Answer: Employ cold methanol or ethanol-based extraction under nitrogen to prevent oxidation. Sonication-assisted extraction at controlled temperatures (4–10°C) improves yield while preserving structural integrity. Include antioxidants like ascorbic acid in the solvent, and validate recovery rates via spiked samples .

Q. What are the key challenges in synthesizing this compound in vitro, and how can they be addressed?

Methodological Answer: The stereochemical complexity of the compound requires chiral catalysts or enzymatic synthesis (e.g., using cytochrome P450 enzymes). Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH and temperature conditions to favor the epi-configuration. Purification challenges can be mitigated using preparative HPLC with chiral columns .

Advanced Research Questions

Q. How do conflicting reports on the bioactivity of this compound in stress responses arise, and how should they be resolved?

Methodological Answer: Discrepancies often stem from variations in plant genotypes, growth conditions, or assay methodologies. Standardize experimental models (e.g., Arabidopsis mutants with controlled ABA pathways) and use transcriptomic profiling (RNA-seq) to correlate bioactivity with gene expression. Replicate studies across independent labs to validate findings .

Q. What experimental designs are suitable for investigating the metabolic pathways of this compound in vivo?

Methodological Answer: Use isotopic labeling (e.g., ¹³C-glucose) to trace metabolic flux in plant tissues. Combine this with time-course sampling and targeted metabolomics (GC-MS or LC-MS) to map precursor-product relationships. For genetic validation, employ CRISPR-Cas9 knockout lines of candidate biosynthetic genes .

Q. How can researchers address the lack of high-resolution structural data for this compound-protein interactions?

Methodological Answer: Employ X-ray crystallography or cryo-electron microscopy (cryo-EM) with recombinant proteins (e.g., ABA receptors). Use molecular docking simulations to predict binding sites, followed by site-directed mutagenesis and surface plasmon resonance (SPR) to validate affinity changes .

Q. What statistical approaches are recommended for analyzing clustered data in studies comparing this compound across multiple plant species?

Methodological Answer: Apply mixed-effects models to account for interspecies variability and nested experimental designs. Use principal component analysis (PCA) to reduce dimensionality in metabolomic datasets. For hypothesis testing, employ false discovery rate (FDR) corrections to minimize Type I errors in high-throughput data .

Q. Data and Literature Synthesis

Q. How should researchers reconcile gaps in the existing literature on this compound’s ecological roles?

Methodological Answer: Conduct systematic reviews using PRISMA guidelines to identify understudied areas. Prioritize primary literature from peer-reviewed journals and avoid commercial databases (e.g., ). Cross-reference findings with transcriptomic and ecological datasets to propose testable hypotheses for field studies .

Q. What strategies ensure reproducibility when replicating studies on this compound’s biosynthesis?

Methodological Answer: Publish detailed protocols in repositories like Protocols.io , including raw data and instrument settings. Use reference materials (e.g., authenticated chemical standards) and report negative results to highlight methodological pitfalls. Collaborate with open-science initiatives for independent verification .

Q. Ethical and Reporting Standards

Q. How should researchers disclose methodological limitations in studies involving this compound?

Methodological Answer: Include a dedicated "Limitations" section in manuscripts, addressing potential biases (e.g., extraction efficiency, instrument detection limits). Adhere to COPE guidelines for data transparency and cite negative controls in supplementary materials to validate specificity .

属性

分子式 |

C15H22O5 |

|---|---|

分子量 |

282.33 g/mol |

IUPAC 名称 |

(2Z,4E)-5-[(1R,3R,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13-,14-,15+/m1/s1 |

InChI 键 |

XIVFQYWMMJWUCD-FJBUYRLMSA-N |

手性 SMILES |

C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@H](C[C@]1(OC2)C)O)C)O |

规范 SMILES |

CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。